molecular formula C14H11N3O B3745452 4-(2-furyl)-N-phenyl-2-pyrimidinamine

4-(2-furyl)-N-phenyl-2-pyrimidinamine

Cat. No. B3745452
M. Wt: 237.26 g/mol
InChI Key: HBAYNAATFIXITG-UHFFFAOYSA-N
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Description

The compound “4-(2-furyl)-3-buten-2-one” is related and has been described in the literature . It’s a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 . It’s also known as 2-Furfurylideneacetone .


Synthesis Analysis

While specific synthesis information for “4-(2-furyl)-N-phenyl-2-pyrimidinamine” was not found, a related compound “4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters” was synthesized starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural .


Molecular Structure Analysis

The molecular structure of a related compound, “4-(2′-furyl)-1-methylimidazole”, has been investigated using X-ray diffraction and molecular modeling techniques .


Chemical Reactions Analysis

The [3+2] cycloaddition reactions of “N-methyl-C-(2-furyl) nitrone” with maleimide derivatives have been studied . Also, the condensation reaction of “C5H4O2 (furfural)” with benzene-acetaldehyde which gives “2-phenyl-3-(2-furyl)propenal” can be considered a typical example of furfural condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “4-(2-Furyl)-3-buten-2-one”, have been reported. It has a molecular weight of 161.16 and is a solid at room temperature .

Mechanism of Action

The mechanism of action for “4-(2-furyl)-N-phenyl-2-pyrimidinamine” is not available in the literature .

Safety and Hazards

The safety data sheet for “4-(2-Furyl)-3-buten-2-one” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the development of novel bifunctional metal-loaded polymer–silica composite (PSC) catalysts for the hydrodeoxygenation of “4-(2-furyl)-3-buten-2-one”, a relevant platform chemical in biomass upgrading .

properties

IUPAC Name

4-(furan-2-yl)-N-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-5-11(6-3-1)16-14-15-9-8-12(17-14)13-7-4-10-18-13/h1-10H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYNAATFIXITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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